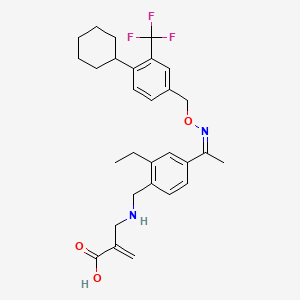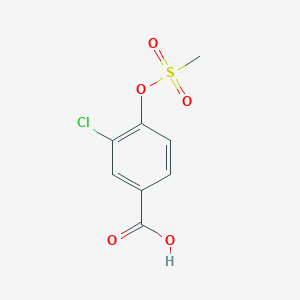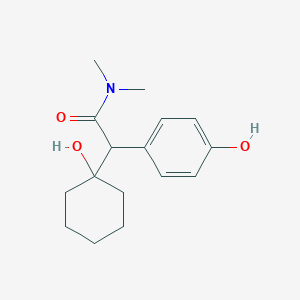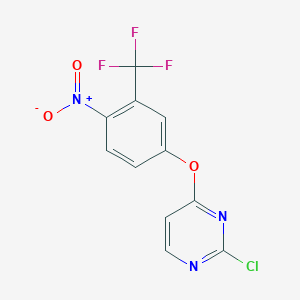
2-Chloro-4-(4-nitro-3-trifluoromethyl-phenoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-nitro-3-trifluoromethyl-phenoxy)pyrimidine is a chemical compound with the molecular formula C11H5ClF3N3O3 It is a pyrimidine derivative that contains a trifluoromethyl group, a nitro group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-nitro-3-trifluoromethyl-phenoxy)pyrimidine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with 4-nitro-3-trifluoromethylphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-nitro-3-trifluoromethyl-phenoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols, bases like potassium carbonate, and solvents like DMF or DMSO.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or metal hydrides such as sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products with substituted nucleophiles replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.
Scientific Research Applications
2-Chloro-4-(4-nitro-3-trifluoromethyl-phenoxy)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-nitro-3-trifluoromethyl-phenoxy)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl and nitro groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Nitro-3-trifluoromethylphenol
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-4-(4-nitro-3-trifluoromethyl-phenoxy)pyrimidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H5ClF3N3O3 |
|---|---|
Molecular Weight |
319.62 g/mol |
IUPAC Name |
2-chloro-4-[4-nitro-3-(trifluoromethyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C11H5ClF3N3O3/c12-10-16-4-3-9(17-10)21-6-1-2-8(18(19)20)7(5-6)11(13,14)15/h1-5H |
InChI Key |
SHYJABBRLIUSIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC(=NC=C2)Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


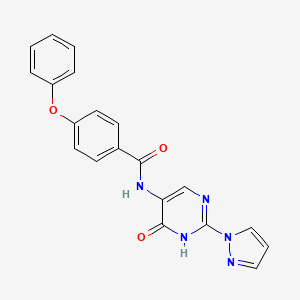
![2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13867468.png)
![(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13867470.png)
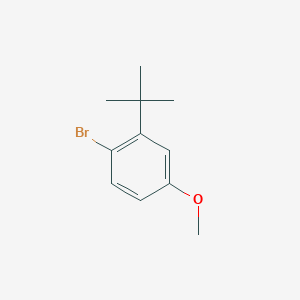
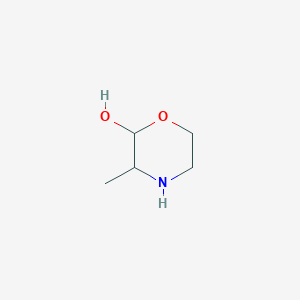
![4-[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl]-2-piperidin-1-yl-1H-pyrimidin-6-one](/img/structure/B13867488.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)

![N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13867515.png)
![[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B13867521.png)
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide](/img/structure/B13867529.png)
